

# In-Depth Technical Guide to DASPEI (CAS Number 3785-01-1)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Daspei*

Cat. No.: *B149288*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**DASPEI**, with the chemical name 2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide, is a lipophilic cationic styryl fluorescent dye extensively utilized for the specific staining of mitochondria in living cells.[1][2][3][4][5][6][7][8][9][10][11][12][13][14] Its accumulation within mitochondria is driven by the negative mitochondrial membrane potential ( $\Delta\Psi_m$ ), making it a sensitive probe for monitoring mitochondrial health and function.[9][10] Changes in **DASPEI** fluorescence intensity and other photophysical properties can be correlated with alterations in mitochondrial energization, making it a valuable tool in cellular biology, toxicology, and drug discovery, particularly in the context of diseases involving mitochondrial dysfunction such as neurodegenerative disorders.[2][15]

## Physicochemical and Photophysical Properties

**DASPEI** is a red solid soluble in dimethyl sulfoxide (DMSO).[2][8] Its core structure consists of a pyridinium ring linked to a dimethylaminostyryl group. This structure is responsible for its fluorescent properties. While specific quantitative values for molar extinction coefficient and quantum yield were not readily available in the reviewed literature and would require experimental determination, a summary of its known properties is presented in Table 1.

Table 1: Physicochemical and Photophysical Properties of **DASPEI**

Property	Value	Source(s)
CAS Number	3785-01-1	[1][2][3][4][5]
Molecular Formula	C <sub>17</sub> H <sub>21</sub> IN <sub>2</sub>	[3][5]
Molecular Weight	380.27 g/mol	[2][5]
Appearance	Red solid	[2]
Solubility	DMSO	[2]
Excitation Maximum ( $\lambda_{ex}$ )	~461 nm (in Methanol)	[3]
Emission Maximum ( $\lambda_{em}$ )	~589 nm (in Methanol)	[3]
Stokes Shift	Large	[1][7][8][12][13]

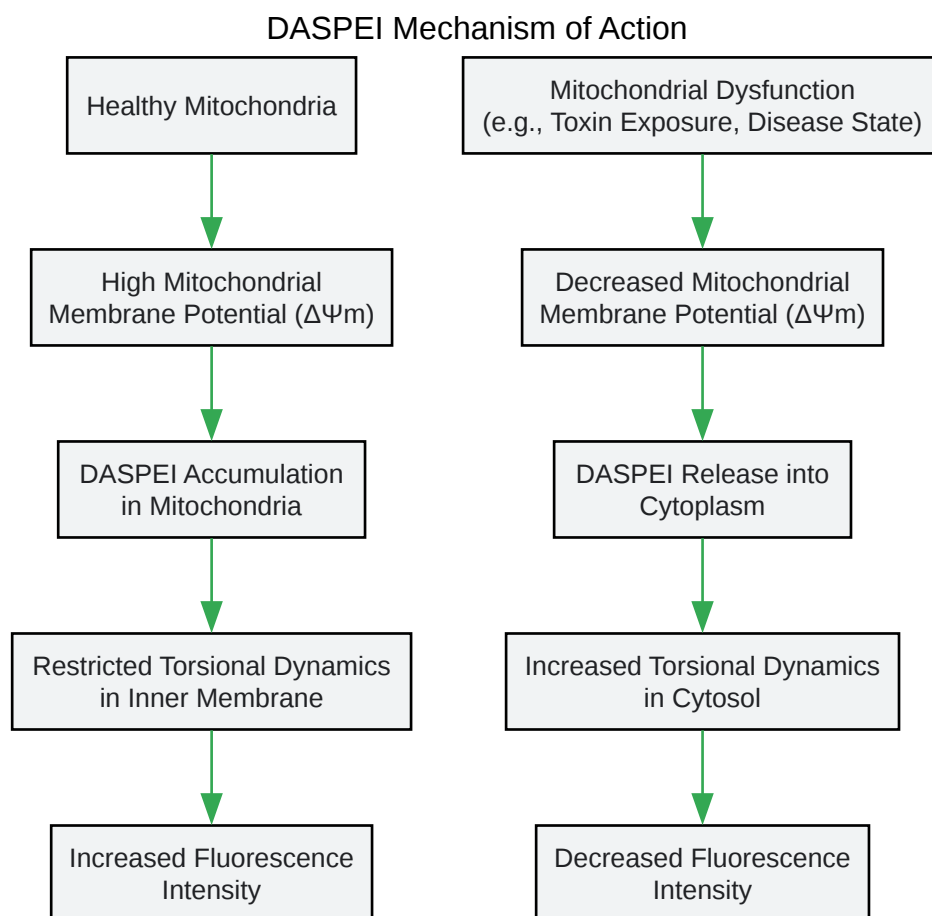
## Mechanism of Action and Fluorescence Modulation

The primary mechanism of **DASPEI**'s utility as a mitochondrial probe lies in its response to the mitochondrial membrane potential. As a cationic molecule, **DASPEI** is electrophoretically driven into the negatively charged mitochondrial matrix. The extent of its accumulation is directly proportional to the magnitude of the  $\Delta\Psi_m$ , a key indicator of mitochondrial respiratory chain activity and overall cellular health.

The fluorescence of **DASPEI** is highly sensitive to its local environment. Upon accumulation in the inner mitochondrial membrane, the dye's fluorescence is significantly enhanced. This is attributed to a phenomenon known as restricted torsional dynamics. In the less viscous environment of the cytoplasm, the molecule can undergo torsional rotations, which provides a non-radiative pathway for the excited state to decay, thus quenching fluorescence. However, when embedded within the more rigid environment of the mitochondrial membrane, these torsional motions are restricted, leading to a higher fluorescence quantum yield.

A decrease in mitochondrial membrane potential, as induced by mitochondrial toxins or cellular stress, results in the redistribution of **DASPEI** from the mitochondria to the cytoplasm. This translocation to a more polar and less viscous environment leads to a decrease in fluorescence intensity. This dynamic relationship between mitochondrial membrane potential and **DASPEI** fluorescence allows for the real-time monitoring of mitochondrial function.

The relationship between mitochondrial health, membrane potential, and **DASPEI** fluorescence is depicted in the following logical workflow:



[Click to download full resolution via product page](#)

Caption: Logical workflow of **DASPEI**'s fluorescence response to mitochondrial membrane potential.

## Experimental Protocols

### General Protocol for Staining of Live Cells with **DASPEI**

This protocol provides a general guideline for staining live cells with **DASPEI**. Optimal concentrations and incubation times may vary depending on the cell type and experimental

conditions and should be determined empirically.

#### Materials:

- **DASPEI** (CAS 3785-01-1)
- Dimethyl sulfoxide (DMSO), anhydrous
- Phosphate-buffered saline (PBS) or other appropriate balanced salt solution
- Cell culture medium (serum-free or complete, as required)
- Live cells cultured on a suitable imaging vessel (e.g., glass-bottom dish, microplate)

#### Procedure:

- Preparation of **DASPEI** Stock Solution:
  - Prepare a 1-10 mM stock solution of **DASPEI** in anhydrous DMSO.
  - Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
  - Store the stock solution at -20°C, protected from light.
- Preparation of **DASPEI** Working Solution:
  - On the day of the experiment, thaw an aliquot of the **DASPEI** stock solution.
  - Dilute the stock solution to a final working concentration of 1-10  $\mu$ M in warm (37°C) serum-free cell culture medium or PBS. The optimal concentration should be determined for each cell type.
- Cell Staining:
  - Remove the culture medium from the cells.
  - Wash the cells once with warm PBS.

- Add the **DASPEI** working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
- Imaging:
  - After incubation, the cells can be imaged directly without a wash step, or washed once with warm PBS or culture medium to reduce background fluorescence.
  - Image the cells using a fluorescence microscope with appropriate filter sets for **DASPEI** (Excitation: ~460 nm, Emission: ~590 nm).

## High-Throughput Screening (HTS) No-Wash Assay for Mitochondrial Membrane Potential

This protocol is adapted from a published no-wash assay and is suitable for high-throughput screening of compounds affecting mitochondrial membrane potential.[\[15\]](#)

### Materials:

- CHO (Chinese Hamster Ovary), PC12, or other suitable cell lines
- 96- or 384-well black, clear-bottom microplates
- **DASPEI**
- DMSO
- Culture medium
- Test compounds
- Fluorescence plate reader

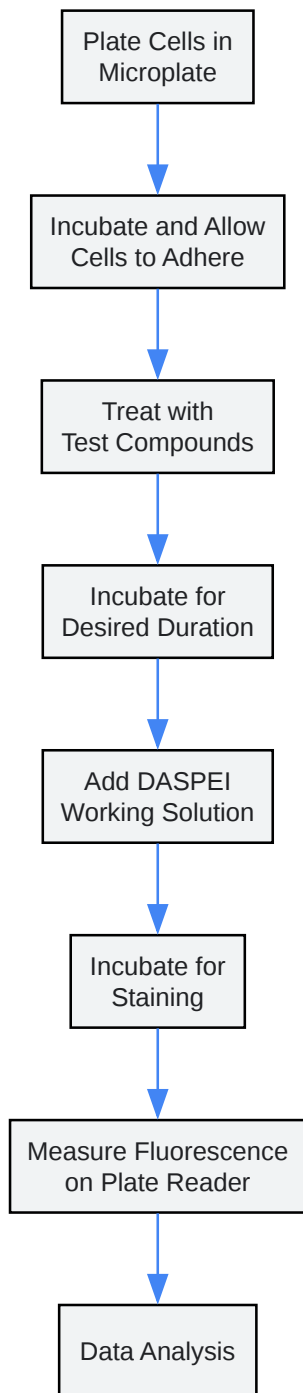
### Procedure:

- Cell Plating:

- Plate cells in a 96- or 384-well microplate at a density that will result in a confluent monolayer on the day of the assay.
- Incubate the cells under standard culture conditions.
- Compound Treatment:
  - Prepare serial dilutions of test compounds in the appropriate vehicle (e.g., DMSO).
  - Add the test compounds to the cell plates and incubate for the desired duration. Include appropriate positive (e.g., a known mitochondrial uncoupler like CCCP) and negative (vehicle) controls.
- **DASPEI** Staining:
  - Prepare a **DASPEI** working solution in culture medium. The final concentration may need to be optimized but is typically in the range of 10-50  $\mu$ M for this assay format.[\[15\]](#)
  - Add the **DASPEI** working solution directly to the wells containing the cells and compounds.
  - Incubate for 30-60 minutes at 37°C, protected from light.
- Fluorescence Measurement:
  - Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths set for **DASPEI** (e.g., Ex: 485 nm, Em: 535 nm, noting that optimal settings may vary between instruments).
- Data Analysis:
  - Normalize the fluorescence intensity of compound-treated wells to the vehicle control wells.
  - Calculate the Z'-factor to assess the quality of the assay for HTS. A Z'-factor > 0.5 is generally considered excellent for HTS.

The workflow for the high-throughput screening assay can be visualized as follows:

## HTS Workflow for Mitochondrial Membrane Potential



[Click to download full resolution via product page](#)

Caption: High-throughput screening experimental workflow using **DASPEI**.

## Applications in Research and Drug Development

**DASPEI**'s ability to report on mitochondrial membrane potential makes it a versatile tool in various research and drug development areas.

### Toxicology and Drug Safety

Mitochondrial toxicity is a significant cause of drug-induced toxicity. The HTS assay described above can be employed in early-stage drug discovery to screen compound libraries for potential mitochondrial liabilities, thereby reducing the risk of late-stage failures.

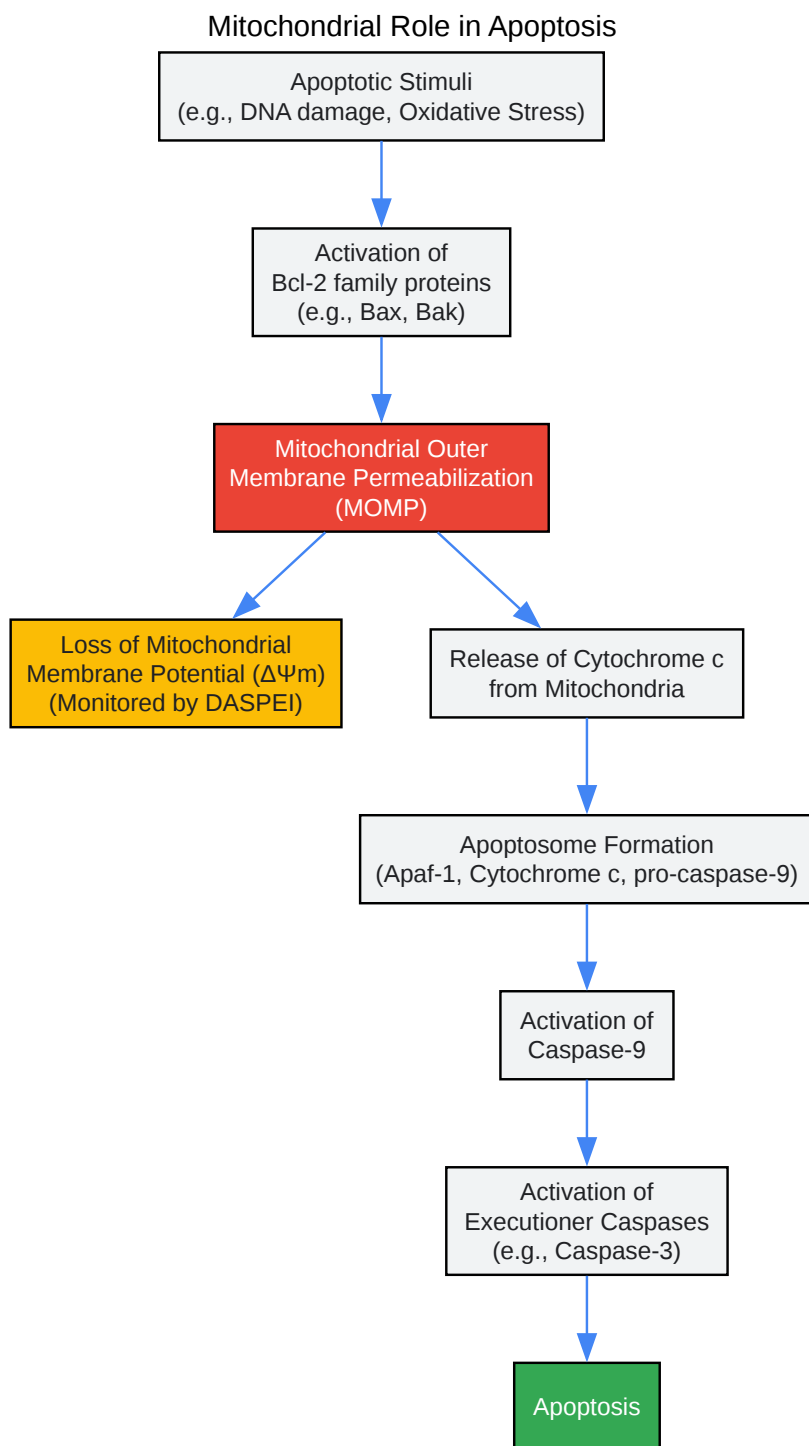
### Neurodegenerative Diseases

Mitochondrial dysfunction is a well-established hallmark of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease. **DASPEI** has been successfully used in cellular models of these diseases to assess changes in mitochondrial membrane potential. [15] For example, it has been used to measure the impact of amyloid- $\beta$  exposure on PC12 cells, a model for Alzheimer's disease research.[15]

A critical pathway implicated in neurodegeneration is apoptosis, or programmed cell death, where the mitochondrion plays a central role. A key event in the intrinsic pathway of apoptosis is the loss of mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c. **DASPEI** can be used to monitor this critical step.

The signaling pathway illustrating the role of mitochondrial membrane potential in apoptosis is shown below:





[Click to download full resolution via product page](#)

Caption: Signaling pathway of apoptosis highlighting the role of mitochondrial membrane potential.

## Conclusion

**DASPEI** is a valuable and versatile fluorescent probe for the investigation of mitochondrial function in living cells. Its straightforward mechanism of action, coupled with its suitability for high-throughput screening, makes it an important tool for researchers, scientists, and drug development professionals. The ability to monitor mitochondrial membrane potential provides critical insights into cellular health and disease, with significant applications in toxicology, neurodegenerative disease research, and the broader field of drug discovery.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Development of a high throughput screening assay for mitochondrial membrane potential in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How DASPMI Reveals Mitochondrial Membrane Potential: Fluorescence Decay Kinetics and Steady-State Anisotropy in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. db.cngb.org [db.cngb.org]
- 5. researchgate.net [researchgate.net]
- 6. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a high throughput screening assay for mitochondrial membrane potential in living cells. | ALZFORUM [alzforum.org]
- 8. Mitochondrial Membrane Potential Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biotium.com [biotium.com]
- 11. DASPEI | TargetMol [targetmol.com]

- 12. DASPEI [2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide] \*CAS#: 3785-01-1\* | AAT Bioquest [aatbio.com]
- 13. Invitrogen™ DASPEI (2-(4-(dimethylamino)styryl) -N-Ethylpyridinium Iodide) | Fisher Scientific [fishersci.ca]
- 14. Selective retention of the fluorescent dye DASPEI in a larval gastropod mollusc after paraformaldehyde fixation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of a no-wash assay for mitochondrial membrane potential using the styryl dye DASPEI - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide to DASPEI (CAS Number 3785-01-1)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b149288#daspei-cas-number-3785-01-1]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)